molecular formula C14H14N2O2S B14986577 N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B14986577
M. Wt: 274.34 g/mol
InChI Key: YZFZNPBJLNNLDT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylphenyl group and a thiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.

    Acylation of the Phenyl Group: The acetyl group is introduced to the phenyl ring through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the acetylphenyl derivative with the thiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group can interact with hydrophobic pockets, while the thiazole ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    N-(3-acetylphenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the methyl group on the thiazole ring.

    N-(3-acetylphenyl)-2-(2-methyl-1,3-oxazol-4-yl)acetamide: Contains an oxazole ring instead of a thiazole ring.

    N-(3-acetylphenyl)-2-(2-methyl-1,3-imidazol-4-yl)acetamide: Contains an imidazole ring instead of a thiazole ring.

Uniqueness: N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of both the acetylphenyl and 2-methylthiazole moieties, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C14H14N2O2S/c1-9(17)11-4-3-5-12(6-11)16-14(18)7-13-8-19-10(2)15-13/h3-6,8H,7H2,1-2H3,(H,16,18)

InChI Key

YZFZNPBJLNNLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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